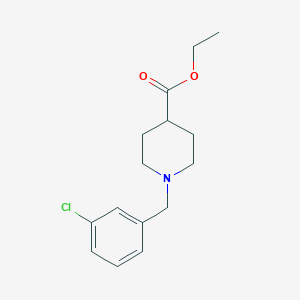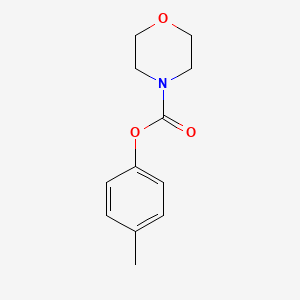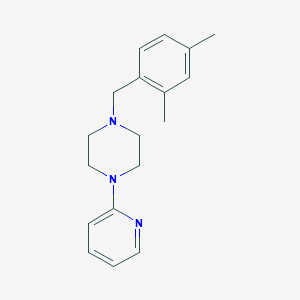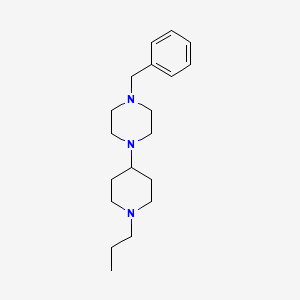
ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate, also known as CPP or Etomidate, is a synthetic drug that is commonly used in medical settings as an anesthetic agent. It was first synthesized in the 1960s and has since become a popular choice for sedation due to its fast onset of action and short duration of effects. In recent years, CPP has also gained attention in scientific research for its potential as a tool in studying the brain and nervous system.
作用機序
Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the neurotransmitter GABA. This results in increased inhibition of neuronal activity, leading to sedation and anesthesia. ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate binds to a specific site on the receptor known as the β2 subunit, which is thought to be involved in the sedative effects of the drug.
Biochemical and Physiological Effects:
ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has a rapid onset of action, typically taking effect within 30-60 seconds after administration. Its effects are short-lived, with a duration of only a few minutes. The drug produces sedation, hypnosis, and amnesia, making it useful for procedures such as endoscopy and minor surgeries. ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has minimal effects on cardiovascular and respiratory function, making it a safe choice for patients with compromised health.
実験室実験の利点と制限
One advantage of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate is its selectivity for the β2 subunit of the GABA-A receptor, which allows for specific targeting of this receptor in research studies. Its fast onset and short duration of effects also make it a useful tool for studying the acute effects of anesthesia on the brain. However, the short duration of effects can be a limitation for some experiments, and the potential for side effects such as nausea and vomiting may also need to be considered.
将来の方向性
Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has potential for further research in a variety of areas, including the development of new anesthetic agents and the study of the role of the GABA-A receptor in neurological disorders. One area of particular interest is the use of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate in combination with other drugs to produce more targeted and effective anesthesia. Additionally, research on the long-term effects of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate on the brain and nervous system could provide valuable insights into the mechanisms of anesthesia and the potential risks associated with its use.
合成法
The synthesis of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate involves several steps, starting with the reaction between piperidine and ethyl chloroformate to form ethyl 4-piperidinecarboxylate. This compound is then reacted with 3-chlorobenzyl chloride to form ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate. The final product is purified through a series of recrystallization and filtration steps.
科学的研究の応用
Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has been used in a variety of scientific research studies, particularly in the field of neuroscience. Its ability to quickly and selectively bind to a specific site on the GABA-A receptor has made it a useful tool for studying the role of this receptor in the brain. ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has also been used to investigate the effects of anesthesia on the brain and to study the mechanisms of action of other anesthetic agents.
特性
IUPAC Name |
ethyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIQJSSTUJEWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5663529.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5663549.png)




![4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5663600.png)
![N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5663601.png)

![(6-bromo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B5663616.png)
![3,5-dimethoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5663628.png)
![1-{4-[(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2,4-imidazolidinedione](/img/structure/B5663632.png)
